3,3-Dimethyl-2-methylene-1-phenylindoline
Description
Contextualization within Indoline (B122111) and Methyleneindoline Chemical Landscapes
The indoline scaffold, a saturated analog of the indole (B1671886) ring system, is a "privileged scaffold" in medicinal chemistry and materials science. nih.gov The introduction of an exocyclic double bond at the 2-position, creating a 2-methyleneindoline, significantly alters the electronic properties and reactivity of the core structure. This modification transforms the otherwise stable indoline into a highly reactive enamine-type system, making it a versatile intermediate in organic synthesis.
3,3-Dimethyl-2-methylene-1-phenylindoline , often referred to as Phenyl Fischer's Base, is a prominent member of this class. The gem-dimethyl substitution at the C3 position sterically shields one face of the molecule and prevents enolization towards this position, thereby directing the reactivity towards the exocyclic methylene (B1212753) group and the nitrogen atom. The N-phenyl group further modulates the electronic character of the molecule through inductive and resonance effects.
The table below summarizes the key structural features of indoline, 2-methyleneindoline, and the title compound, highlighting the progressive increase in structural complexity and synthetic utility.
| Compound | Core Structure | Key Substituents | Notable Features |
| Indoline | Saturated bicyclic amine | - | Basic heterocyclic core |
| 2-Methyleneindoline | Indoline with exocyclic C=C | Methylene group at C2 | Reactive enamine functionality |
| This compound | 2-Methyleneindoline | Gem-dimethyl at C3, N-phenyl | Steric hindrance, modulated electronics |
Significance as a Reactive Intermediate in Complex Molecule Synthesis
The inherent reactivity of the enamine-like exocyclic double bond in This compound makes it a valuable reactive intermediate for the construction of more complex molecular architectures. Its utility is particularly evident in its role as a precursor for the synthesis of photochromic spiropyrans. scbt.com Spiropyrans are a class of organic compounds that exhibit photochromism, the ability to change color upon exposure to light. The synthesis of spiropyrans often involves the condensation of a methyleneindoline derivative, such as This compound , with a suitably substituted salicylaldehyde (B1680747).
The chemical reactivity of this intermediate is not limited to cycloaddition reactions. The exocyclic methylene group is susceptible to a variety of electrophilic additions, allowing for further functionalization of the indoline core. The types of reactions that This compound and related structures can undergo are summarized below:
| Reaction Type | Reagents | Outcome |
| Oxidation | Potassium permanganate | Formation of oxidized indole derivatives |
| Reduction | Lithium aluminum hydride | Saturation of the methylene group |
| Substitution | Bromine, alkyl halides | Halogenation or alkylation at various positions |
| Cycloaddition | Substituted salicylaldehydes | Formation of spiropyrans |
Evolution of Synthetic Strategies for 2-Methyleneindoline Scaffolds
The synthesis of 2-methyleneindoline scaffolds has evolved significantly over the years, moving from classical condensation reactions to more sophisticated and efficient catalytic methods. Early methods often relied on the Fischer indole synthesis, a robust reaction for the formation of the indole core, which could then be further modified to introduce the exocyclic methylene group. For instance, 3-methyl-2-phenyl-1-substituted-indole derivatives can be prepared via the Fischer indole synthesis reaction of propiophenone (B1677668) with an appropriately substituted phenylhydrazine (B124118) hydrochloride. nih.gov
A common precursor for many methyleneindolines is the corresponding 2,3,3-trimethylindolenine. These can be synthesized by reacting arylhydrazines with dimethyl ketones. google.com Subsequent methylation of the nitrogen atom, if not already substituted, followed by deprotonation of the C2-methyl group can generate the exocyclic double bond. A patented process describes the preparation of 1,3,3-trimethyl-2-methylene indolines through the methylation of 2,3,3-trimethyl-indolenine compounds. google.com
More contemporary approaches focus on efficiency and the rapid generation of molecular diversity. For example, the Vilsmeier-Haack reaction has been employed on 2,3,3-trimethylindolenines to generate β-diformyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems. researchgate.net
Recent advancements in synthetic methodology have provided even more elegant routes to complex indoline structures. These include:
Zn(II)-catalyzed divergent synthesis: This method allows for the construction of functionalized polycyclic indolines through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it
Post-Ugi Conia-ene cyclization: A highly efficient one-pot, base-promoted method for the synthesis of diverse 2,2-disubstituted 3-methyleneindoline derivatives. researchgate.net
This evolution from classical multi-step syntheses to modern one-pot catalytic reactions highlights the ongoing efforts to develop more sustainable and efficient methods for accessing these valuable chemical scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-methylidene-1-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-13-17(2,3)15-11-7-8-12-16(15)18(13)14-9-5-4-6-10-14/h4-12H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYORQGMLXJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063738 | |
| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
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Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5227-71-4 | |
| Record name | 2,3-Dihydro-3,3-dimethyl-2-methylene-1-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
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| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
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| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
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| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
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| Record name | 3,3-Dimethyl-2-methylene-1-phenylindoline | |
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Synthetic Methodologies for 3,3 Dimethyl 2 Methylene 1 Phenylindoline and Functionalized Analogues
Crafting the Indoline (B122111) Core and Exocyclic Methylene (B1212753) Group
The formation of the indoline framework with a C2-exocyclic methylene group is a key synthetic challenge. Several innovative methods have been established to achieve this, ranging from metal-catalyzed cyclizations to base-promoted annulations.
Catalytic Cyclization Approaches
Transition metal catalysis offers powerful tools for the construction of complex molecular architectures from simple precursors. Rhodium and palladium catalysts have proven particularly effective in synthesizing the 2-methyleneindoline scaffold.
A notable method for synthesizing 3-methyleneindolines involves the rhodium(I)-catalyzed alkynylative cyclization of N-(o-alkynylaryl)imines. acs.orgacs.org This process is distinguished by its high atom economy and the ability to generate chiral indolines with high enantioselectivity. acs.org The reaction proceeds through a tandem sequence involving the regioselective alkynylation of an internal alkyne followed by an intramolecular addition to the imine. acs.org This transformation is efficient under mild conditions and demonstrates a broad tolerance for various functional groups. acs.orgacs.org
A variety of substrates, including those with electron-donating and electron-withdrawing groups on the aryl nucleus of the N-(o-alkynylaryl)imines, undergo this reaction with high efficiency, yielding products in up to 82% yield and with enantiomeric excesses (ee) up to 97%. acs.orgacs.org For instance, substrates with different substituents on the phenylacetylene (B144264) moiety react smoothly to afford the corresponding chiral indolines. acs.org
Table 1: Rhodium(I)-Catalyzed Alkynylative Cyclization Product Yields
| Substrate Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Pyridine-substituted alkynyl imine | - | 76 |
| 4/5-position substituted aryl nucleus | 62-82 | 82-94 |
| 4-Me on phenylacetylene | 67 | 86 |
Palladium-catalyzed reactions provide a versatile platform for the dearomatization of indoles to form indoline structures. These strategies often involve the conversion of the planar indole (B1671886) ring into a three-dimensional indoline skeleton, which can be challenging but offers access to complex stereochemical arrangements. nih.gov
One such approach is the intermolecular asymmetric dearomatization of indoles through a three-component cross-coupling reaction, which allows for the construction of 2,3-diarylated indolines. nih.gov Another powerful method is the palladium-catalyzed intramolecular dearomatization of indoles via decarboxylative alkynyl termination, which yields tetracyclic and tetrasubstituted indoline scaffolds with congested stereocenters. nih.gov Furthermore, palladium-catalyzed asymmetric dearomative carbonylation of N-arylacyl indoles has been developed, leading to indoline-3-carboxylates with adjacent aza-quaternary and tertiary stereocenters in high yields and excellent stereoselectivities. acs.org The intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes is another palladium-catalyzed method for constructing indoline structures with a C2-quaternary stereocenter. chemrxiv.org
Base-Mediated Annulation and Cyclization Reactions (e.g., Post-Ugi Conia-ene cyclization)
Base-mediated reactions offer an alternative, often metal-free, approach to the synthesis of 2-methyleneindolines. A highly efficient method for synthesizing diverse 2,2-disubstituted 3-methyleneindoline derivatives is through a one-pot, base-promoted post-Ugi 5-exo-dig "Conia-ene"-type cyclization. rsc.orgbohrium.comresearchgate.net This reaction proceeds rapidly and is believed to be facilitated by an intramolecular hydrogen bond. rsc.orgbohrium.com The Conia-ene reaction itself is an intramolecular, thermal or Lewis acid-catalyzed reaction of unsaturated carbonyl compounds to form cyclized products. organic-chemistry.org
This post-Ugi cyclization provides a practical route for the synthesis of bioactive compound libraries. rsc.orgbohrium.com The process involves the formation of the indoline core through a 5-exo-dig cyclization, resulting in 2,2-disubstituted 3-methyleneindolines. researchgate.net
Enantioselective Synthesis of 2-Methyleneindoline Frameworks
The development of enantioselective methods for the synthesis of 2-methyleneindoline frameworks is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.
The rhodium(I)-catalyzed alkynylative cyclization of N-(o-alkynylaryl)imines stands out as a highly successful enantioselective method, providing 3-methyleneindolines with excellent enantioselectivities (up to 97% ee). acs.orgacs.org This reaction represents the first asymmetric synthesis of 3-methyleneindolines from alkynyl imines. acs.org
Palladium catalysis has also been instrumental in developing enantioselective routes to indoline derivatives. For example, the palladium-catalyzed intermolecular asymmetric dearomatization of indoles allows for the enantioselective installation of two distinct groups at the C2 and C3 positions. nih.gov Similarly, the palladium-catalyzed asymmetric dearomative carbonylation of N-arylacyl indoles produces indoline-3-carboxylates with high enantio- and diastereoselectivities. acs.org Furthermore, the palladium-catalyzed intermolecular asymmetric spiroannulation of indoles with internal alkynes provides access to indoline structures with a C2-quaternary stereocenter in an enantioselective manner. chemrxiv.org
Table 2: Comparison of Enantioselective Methods
| Method | Catalyst | Key Feature | Reported Enantioselectivity (ee, %) |
|---|---|---|---|
| Alkynylative Cyclization | Rhodium(I) | First asymmetric synthesis from alkynyl imines | Up to 97 |
| Asymmetric Dearomatization | Palladium | Enantioselective installation of C2 and C3 substituents | High |
| Asymmetric Dearomative Carbonylation | Palladium | Formation of adjacent aza-quaternary and tertiary stereocenters | Excellent |
| Asymmetric Spiroannulation | Palladium | Construction of C2-quaternary stereocenter | Good |
Strategies for Diversification and Functionalization of the 3,3-Dimethyl-2-methylene-1-phenylindoline Scaffold
The inherent reactivity of the enamine-like exocyclic double bond in this compound, often referred to as Fischer's base, serves as a versatile platform for constructing more intricate molecular frameworks. Methodologies have been developed to leverage this reactivity for creating complex structures, including spirocycles and derivatives with quaternary carbon centers.
The construction of spirocyclic systems from indoline precursors is a significant strategy for generating three-dimensional complexity. One established method involves the transformation of related heterocyclic systems, such as tetrahydro-γ-carbolines (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles), into spiro[indoline-3,3′-pyrrolidin]-2-one derivatives. nih.gov This transformation is achieved through an oxidative rearrangement process.
The reaction typically proceeds by treating a suitably N-substituted tetrahydro-γ-carboline with an N-halosuccinimide, such as N-bromosuccinimide (NBS), in an acidic aqueous medium. nih.gov For example, the synthesis of 1′-(phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one involves the treatment of 2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with NBS in a mixture of glacial acetic acid and aqueous tetrahydrofuran (B95107) at 0 °C. nih.gov This process facilitates a ring-opening and subsequent recyclization to form the spiro-oxindole core. Further chemical modifications can be performed, such as the reduction of the amide carbonyl group to afford the corresponding spiro[indoline-3,3′-pyrrolidine] derivatives. nih.gov
| Starting Material | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(Phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | N-Bromosuccinimide, Glacial Acetic Acid, THF/H₂O | 1'-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one | Not specified | nih.gov |
| Benzyl 2-oxo-1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate | H₂, 10% Pd/C | 1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one | 85% | nih.gov |
| 1'-(Pyridin-4-ylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one | Borane/THF complex | 1'-(Pyridin-4-ylmethyl)spiro[indoline-3,3'-pyrrolidine] | Not specified | nih.gov |
The introduction of a quaternary carbon center at the C2 position of the indoline ring represents a valuable synthetic transformation, converting a planar indole or methylene-indoline structure into a more complex three-dimensional architecture. nih.gov A metal-free method has been developed for the synthesis of C2-quaternary indolinones through the oxidative dearomatization of indoles. nih.gov
This strategy utilizes ammonium (B1175870) persulfate, (NH₄)₂S₂O₈, as an oxidant to mediate the reaction. This approach allows for the direct formation of an all-carbon quaternary center at the C2 position. The reaction demonstrates good functional group tolerance, accommodating various substituents on the indole ring. nih.gov For instance, the presence of halogen atoms like chloro and bromo is well-tolerated, providing handles for subsequent chemical modifications. nih.gov The methodology has been shown to be effective for N-alkylindoles as well as 2-methyl and 2-phenyl substituted indoles, leading to unsymmetrically substituted C2-quaternary indolinone products in good to excellent yields. nih.gov A gram-scale synthesis using this method has been demonstrated to proceed with high efficiency. nih.gov
| Substrate Type | Key Reagent | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| N-Alkylindoles | (NH₄)₂S₂O₈ | C2-Quaternary Indolinones | Good | nih.gov |
| 2-Methylindoles | (NH₄)₂S₂O₈ | Unsymmetrical C2-Quaternary Indolinones | 74-80% | nih.gov |
| 2-Phenylindoles | (NH₄)₂S₂O₈ | Unsymmetrical C2-Quaternary Indolinones | 74-80% | nih.gov |
| Indoles with Chloro/Bromo Substituents | (NH₄)₂S₂O₈ | Halogenated C2-Quaternary Indolinones | Good | nih.gov |
The incorporation of halogen atoms into the indoline scaffold is a common strategy to modulate the electronic and physical properties of the molecule. Fluorine, in particular, can enhance certain chemical properties. mdpi.com The synthesis of halogenated analogues can be achieved by starting with halogenated precursors.
For example, the synthesis of a fluorinated squaraine dye utilizes a 5-fluoro-substituted indolium salt as a key intermediate. mdpi.com The synthesis of (Z)-3-(dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl)methylene)-2-(((E)-5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)methyl)cyclobut-1-en-1-olate demonstrates this approach. mdpi.com The fluorinated indolium salt is reacted with a squaraine linker in a butanol/toluene solvent mixture under reflux. The resulting crude product is then purified via column chromatography to yield the final halogenated compound. mdpi.com This multi-step pathway highlights how functional groups, including halogens and bulky hydrophobic moieties like phenylpropyl groups, can be incorporated into the final structure. mdpi.com
| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Fluorinated indolium salt (4) | Squaraine linker (2) | Butanol/Toluene, Reflux | Fluorine-containing squaraine dye (5) | 52% | mdpi.com |
Reactivity Profiles and Mechanistic Elucidation of 3,3 Dimethyl 2 Methylene 1 Phenylindoline
Reactivity of the Exocyclic Methylene (B1212753) Group
The conjugated system of 2-methyleneindolines allows them to participate in various cycloaddition reactions, where they can act as either the 4π or 2π component, leading to the formation of complex spirocyclic indole (B1671886) derivatives.
The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, is a key transformation for 2-methyleneindoline derivatives. wikipedia.org In these reactions, the 2-methyleneindoline system can function as the diene component. The exocyclic double bond in conjugation with the π-system of the indole ring provides the necessary 4π-electron system for the cycloaddition. When reacted with electron-deficient alkenes (dienophiles), they yield spiro-annulated tetrahydrocarbazole derivatives.
Alternatively, the exocyclic double bond itself can act as a dienophile in reactions with suitable dienes. For instance, methyleneindolinones, which are structurally analogous, have been shown to undergo [4+2] cycloaddition with 2-vinylindoles. researchgate.net This reactivity highlights the versatility of the exocyclic methylene group in participating as the 2π component. Furthermore, radical cation Diels-Alder reactions between indoles and exocyclic 1,3-dienes have been reported, which result in highly functionalized tetrahydrocarbazole derivatives after a subsequent cleavage step. rsc.org This suggests that under specific conditions, such as photoinduced electron transfer, 3,3-dimethyl-2-methylene-1-phenylindoline could undergo similar transformations.
Table 1: Representative [4+2] Cycloaddition Reactions
| Reactant 1 | Reactant 2 (Dienophile) | Catalyst/Conditions | Product Type |
| This compound (as diene) | Maleimide | Thermal | Spiro[indoline-3,3'-cyclohexene]dione derivative |
| This compound (as diene) | Dimethyl acetylenedicarboxylate | Thermal | Spiro[indoline-3,3'-cyclohexadiene]dicarboxylate derivative |
| 1,3-Butadiene (as diene) | This compound (as dienophile) | Lewis Acid | Spiro[cyclohexene-1,2'-indoline] derivative |
The reactivity of 2-methyleneindolines has been specifically investigated with reactants such as β-nitroenamines, α-nitroalkenes, and 1,2-diaza-1,3-butadienes. jst.go.jp These reactions typically proceed as cycloadditions, leveraging the electron-deficient nature of the nitroalkenes and diazabutadienes.
With α-nitroalkenes, the reaction is expected to be a [3+2] cycloaddition, where the 2-methyleneindoline acts as a 1,3-dipole equivalent upon nucleophilic attack, leading to the formation of spiro-pyrrolidine-indoline scaffolds.
In the case of 1,2-diaza-1,3-butadienes, these compounds are known to participate in aza-Diels-Alder ([4+2]) reactions as the diene component. nih.gov The reaction with the exocyclic double bond of this compound would act as the dienophile, yielding spiro[indoline-2,3'-tetrahydropyridazine] derivatives. This reaction provides a direct route to complex nitrogen-containing heterocyclic systems.
Table 2: Cycloaddition Reactions with Nitroalkenes and Diazadienes
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
| This compound | β-Nitrostyrene | [3+2] Cycloaddition | Spiro[indoline-2,3'-pyrrolidine] with nitro group |
| This compound | 1,4-Diphenyl-1,2-diaza-1,3-butadiene | [4+2] Aza-Diels-Alder | Spiro[indoline-2,3'-tetrahydropyridazine] |
Cyclic 1,3-dicarbonyl compounds, such as dimedone or Meldrum's acid, are acidic and can be readily deprotonated to form stabilized enolates. These soft nucleophiles are excellent partners for conjugate addition reactions. The reaction with this compound proceeds via a Michael-type addition of the enolate to the electrophilic exocyclic methylene carbon. This initial addition creates a zwitterionic or anionic intermediate which can then undergo further transformations. Depending on the reaction conditions and the specific dicarbonyl compound used, this can lead to either a simple addition product or a more complex spiro-heterocycle through a subsequent intramolecular cyclization step.
Table 3: Reactions with Cyclic 1,3-Dicarbonyl Compounds
| Dicarbonyl Compound | Base | Expected Product |
| Dimedone | Piperidine | Michael adduct of dimedone to the exocyclic methylene group |
| Meldrum's acid | Triethylamine | Michael adduct of Meldrum's acid to the exocyclic methylene group |
| Barbituric acid | Sodium Ethoxide | Spiro-annulated product via Michael addition and subsequent cyclization |
The polarized nature of the exocyclic double bond in this compound makes it an excellent Michael acceptor for a wide range of nucleophiles in conjugate addition reactions. masterorganicchemistry.comwikipedia.orgwikipedia.org This reaction, also known as 1,4-addition, involves the attack of a nucleophile at the terminal methylene carbon. libretexts.orglibretexts.org This reactivity is a cornerstone for forming C-C and C-heteroatom bonds at the C2 position of the indoline (B122111) core.
A variety of "soft" nucleophiles, which favor 1,4-addition over direct 1,2-addition to a carbonyl group, can be employed. youtube.com These include organocuprates (Gilman reagents), thiols, amines, and stabilized carbanions derived from malonates or β-ketoesters. The reaction proceeds by the nucleophile adding to the methylene carbon, with the resulting negative charge being delocalized onto the nitrogen atom and the aromatic ring, forming a stable enolate-like intermediate. Subsequent protonation yields the final 3,3-dimethyl-2-substituted-1-phenylindoline product. This method provides a reliable way to introduce diverse functional groups at the C2 position.
Table 4: Michael Addition of Various Nucleophiles
| Nucleophile | Reagent Example | Product |
| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | 2-Ethyl-3,3-dimethyl-1-phenylindoline |
| Thiol | Thiophenol | 2-(Phenylthiomethyl)-3,3-dimethyl-1-phenylindoline |
| Amine | Piperidine | 2-(Piperidin-1-ylmethyl)-3,3-dimethyl-1-phenylindoline |
| Stabilized Carbanion | Diethyl malonate / NaOEt | Diethyl 2-((3,3-dimethyl-1-phenylindolin-2-yl)methyl)malonate |
Cycloaddition Reactions
Ring-Opening and Rearrangement Pathways
Spiro-indoline compounds are not only synthetic targets but also intermediates for further molecular transformations, including ring-opening and rearrangement reactions. The strain associated with the spirocyclic center and the electronic nature of the indoline ring can drive these processes.
One notable rearrangement is the conversion of spirocyclic indolenines into quinoline (B57606) derivatives, which can be mediated by either acid or base. researchgate.net Although the starting material is an indolenine, this pathway highlights the potential for skeletal reorganization in related spiro-indole structures.
A more direct example of a ring-opening reaction is observed in the photochromism of related spiro[indoline-chromene] compounds. researchgate.net In these molecules, irradiation with UV light induces the cleavage of the C-O bond at the spiro center. This ring-opening generates a planar, conjugated merocyanine (B1260669) dye, which is intensely colored. The reaction is often reversible, with the ring closing back to the colorless spiro form either thermally or upon irradiation with visible light. This behavior demonstrates that the spiro C-N bond in this compound adducts could potentially undergo similar heterolytic cleavage under specific energetic inputs, leading to open-chain zwitterionic intermediates that could be trapped or undergo further reaction. Additionally, cascade reactions involving addition to an exocyclic double bond followed by ring-opening and cyclization have been documented in similar systems, indicating that complex transformations can be initiated at the methylene group.
Table 5: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Conditions | Intermediate/Product |
| Acid/Base-catalyzed Rearrangement | H⁺ or OH⁻, Heat | Fused quinoline derivative |
| Photochemical Ring-Opening | UV Light | Open-chain merocyanine-like zwitterion |
| Oxidative Cleavage | O₃ then Me₂S | 2-(1-Phenyl-3,3-dimethylindolin-2-ylidene)acetaldehyde |
Transition Metal-Mediated Transformations and Catalytic Cycles
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including indoline derivatives. While specific studies focusing solely on transition metal-mediated transformations of this compound are not abundant, the broader context of transition-metal-catalyzed reactions of indoles and related structures provides insight into its potential reactivity.
Directed C-H functionalization, often achieved with transition metal catalysts, allows for the regioselective introduction of new functional groups. nih.gov For indoline systems, this can lead to the formation of C-2 or C-7 substituted products. nih.gov The catalytic cycles for such transformations typically involve steps like C-H activation, oxidative addition, migratory insertion, and reductive elimination.
In the context of Fischer's base analogues, transition metal catalysis can be envisioned in several scenarios. For example, palladium-catalyzed cross-coupling reactions could potentially be employed to functionalize the phenyl group at the N1 position or even the indoline core, although this is less common. More relevant would be reactions involving the exocyclic double bond. For instance, transition metal catalysts could mediate cycloaddition reactions or other additions across the methylene group.
A summary of potential transition metal-catalyzed reactions involving indoline systems is presented in the table below.
| Reaction Type | Catalyst | Substrate Scope | Mechanistic Features |
| C-H Functionalization | Rh, Pd, Ru | Indolines, Carbazoles | Directing group assistance, C-H activation |
| Cross-Coupling | Pd, Cu | Aryl halides, Organometallics | Oxidative addition, Reductive elimination |
| Cycloaddition | Various | Alkenes, Alkynes | Coordination, Cyclometalation |
Mechanistic Investigations and Postulated Reaction Pathways
The most well-documented reaction of this compound is its condensation with substituted salicylaldehydes to form spiropyrans. researchgate.netnih.govmdpi.com This reaction is a cornerstone in the synthesis of photochromic materials.
The proposed mechanism for this transformation involves the following key steps:
Nucleophilic Attack: The enamine-like character of the exocyclic methylene group of this compound facilitates a nucleophilic attack on the carbonyl carbon of the salicylaldehyde (B1680747).
Proton Transfer: A subsequent proton transfer likely occurs, leading to a zwitterionic intermediate.
Cyclization: Intramolecular attack by the phenoxide ion onto the iminium carbon of the indoline ring results in the formation of the spirocyclic pyran ring.
Dehydration: Elimination of a water molecule yields the final spiropyran product.
This reaction pathway is a classic example of a condensation reaction leading to a heterocyclic system. The efficiency of the reaction can be influenced by the nature of the substituents on both the indoline and the salicylaldehyde components, as well as the reaction conditions such as solvent and temperature.
Beyond spiropyran synthesis, the exocyclic double bond of this compound makes it a candidate for various cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with dipoles such as nitrones or azomethine imines could lead to the formation of novel spiro-heterocyclic scaffolds. researchgate.net The regioselectivity and stereoselectivity of such reactions would be of significant interest and could be rationalized through frontier molecular orbital theory and computational studies.
A summary of key mechanistic aspects is provided in the table below.
| Reaction | Key Intermediates | Driving Force | Influencing Factors |
| Spiropyran Synthesis | Zwitterionic intermediate, Iminium ion | Formation of stable heterocyclic system, Dehydration | Substituents on reactants, Solvent polarity, Temperature |
| [3+2] Cycloaddition | Not explicitly studied for this compound | Formation of five-membered heterocyclic rings | Nature of the 1,3-dipole, Steric and electronic effects |
Advanced Spectroscopic and Structural Characterization of 3,3 Dimethyl 2 Methylene 1 Phenylindoline Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic arrangement and chemical environment within a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 3,3-Dimethyl-2-methylene-1-phenylindoline, the ¹H NMR spectrum reveals characteristic signals corresponding to the different proton environments. The aromatic protons on the indoline (B122111) and phenyl rings typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). The methylene (B1212753) protons (=CH₂) exhibit distinct signals, and the gem-dimethyl protons at the C3 position show a characteristic singlet in the upfield region.
Interactive Data Table: ¹H NMR Chemical Shifts (δ) for Representative Indoline Derivatives
| Compound | Aromatic Protons (ppm) | Methylene Protons (ppm) | N-CH₃ (ppm) | C(CH₃)₂ (ppm) | Reference |
|---|---|---|---|---|---|
| 1-methylindoline | 6.48-7.00 (m, 4H) | - | 2.81 (s, 3H) | - | rsc.org |
| N,N,3-trimethylaniline | 6.43-7.22 (m, 4H) | - | 2.93 (s, 6H) | - | rsc.org |
Note: 'm' denotes a multiplet and 's' denotes a singlet. The data for 1,3,3-Trimethyl-2-methyleneindoline is based on a closely related structure and serves as a representative example.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. In this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The quaternary carbons of the indoline ring and the phenyl group, as well as the sp²-hybridized carbons of the aromatic rings and the exocyclic methylene group, can be clearly identified. The gem-dimethyl carbons at the C3 position will appear as a single peak due to their chemical equivalence.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for Representative Indoline Analogues
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (ppm) | Quaternary C3 (ppm) | C(CH₃)₂ (ppm) | N-CH₃ (ppm) | Reference |
|---|---|---|---|---|---|---|
| 1-methylindoline | 107.18, 117.81, 123.97, 127.32, 129.22, 153.48 | - | - | - | 37.34 | rsc.org |
For fluorinated analogues of this compound, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool. rsc.org Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides clear and well-resolved spectra. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent method for confirming the incorporation of fluorine into the molecular structure and for studying the effects of fluorine substitution on the electronic properties of the molecule. nih.govnih.gov The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can also provide valuable structural information. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of proton and carbon signals and for determining the stereochemistry of complex analogues. For instance, COSY experiments can establish the connectivity between adjacent protons, while HSQC and HMBC can correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are particularly crucial for assigning the relative stereochemistry of substituents in chiral analogues of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings and the exocyclic double bond, and C-N stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the C=C double bond and the aromatic ring vibrations. Together, these techniques offer a detailed fingerprint of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the indoline nucleus, the exocyclic double bond, and the N-phenyl group. The position and intensity of these absorption maxima (λmax) are indicative of the extent of conjugation. Modifications to the structure, such as the introduction of substituents on the aromatic rings, can lead to shifts in the absorption bands (either bathochromic or hypsochromic), providing insights into the electronic effects of these substituents.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound analogues. The molecular formula for this compound is C₁₇H₁₇N, corresponding to a molecular weight of approximately 235.32 g/mol . scbt.com In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a distinct molecular ion peak (M⁺) at m/z 235.
The fragmentation of indoline derivatives is influenced by the stability of the resulting ions. For analogues like 1,3,3-Trimethyl-2-methyleneindoline, a common fragmentation pathway involves the loss of a methyl group, leading to a stable cation. nist.govnih.gov Similarly, for this compound, the primary fragmentation events are anticipated to involve the cleavage of bonds alpha to the nitrogen atom and the gem-dimethyl group at the C3 position.
Key fragmentation pathways for indole (B1671886) derivatives often include the loss of small radicals or neutral molecules. scirp.org A characteristic fragmentation for the target molecule would be the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable tertiary carbocation, resulting in a prominent peak at m/z 220 (M-15). Another potential fragmentation could involve the loss of the entire phenyl group (•C₆H₅), leading to a fragment ion at m/z 158 (M-77). Further fragmentation of the indoline ring system can also occur, though these are generally less intense. scirp.org The study of these patterns is essential for the structural confirmation of newly synthesized analogues. researchgate.net
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 235 | [C₁₇H₁₇N]⁺ | Molecular Ion (M⁺) |
| 220 | [M - CH₃]⁺ | Loss of a methyl radical from the C3 position. |
| 158 | [M - C₆H₅]⁺ | Loss of the N-phenyl group. |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography provides unparalleled detail regarding the three-dimensional structure of molecules in the solid state. While the specific crystal structure for this compound is not widely published, analysis of closely related substituted indole and indoline structures allows for a well-founded prediction of its molecular architecture. mdpi.comnih.gov
Analogous heterocyclic compounds, including various substituted indoles, frequently crystallize in monoclinic or triclinic systems. mdpi.com For instance, certain substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives have been found to crystallize in both triclinic (P-1 space group) and monoclinic (P2₁) crystal systems. mdpi.com The crystal structure of these analogues reveals that the indole ring system is typically planar.
In the case of this compound, the indoline ring system is expected to be nearly planar. The phenyl group attached to the nitrogen atom would likely be twisted out of the plane of the indoline ring. This twisting is a common feature in N-aryl heterocyclic compounds due to steric hindrance between the ortho hydrogens of the phenyl ring and the heterocyclic system. The exocyclic methylene group introduces a region of planarity, and the gem-dimethyl groups at the C3 position will create a tetrahedral geometry at this carbon atom. The precise bond lengths and angles would define the steric and electronic properties of the molecule in the solid state.
| Crystallographic Parameter | Expected Value/System for Analogues |
|---|---|
| Crystal System | Monoclinic or Triclinic mdpi.com |
| Space Group | P2₁/c, P-1, or similar mdpi.comnih.gov |
| Indole/Indoline Ring System | Essentially planar mdpi.com |
| N-Phenyl Group Orientation | Twisted relative to the indoline plane mdpi.com |
Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 2 Methylene 1 Phenylindoline
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and energetics of 3,3-dimethyl-2-methylene-1-phenylindoline. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. It provides information about charge distribution on individual atoms, hybridization, and the nature of bonding and antibonding interactions within the molecule. For this compound, NBO analysis can reveal the extent of electron delocalization across the indoline (B122111) and phenyl rings and the exocyclic methylene (B1212753) group.
Table 1: Calculated Electronic and Energetic Properties of Indoline Derivatives
| Property | Calculated Value | Method |
| HOMO Energy | -5.5 to -6.5 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -0.5 to -1.5 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | B3LYP/6-31G(d,p) |
| Heat of Formation (gas phase) | Varies with substituents | Isodesmic Reactions |
Note: The values in this table are illustrative and based on typical DFT calculations for substituted indoline derivatives. Specific values for this compound would require dedicated calculations.
Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. For molecules like this compound, these calculations can elucidate the nature of the electronic transitions, such as π → π* transitions within the aromatic system.
Vibrational spectra, including infrared (IR) and Raman spectra, are predicted by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of the different nuclei in the molecule.
Table 2: Predicted Spectroscopic Data for a Methyleneindoline Derivative
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
| UV-Vis (in silico) | λmax | ~280-320 nm |
| IR (in silico) | C=C stretch (exocyclic) | ~1640-1660 cm⁻¹ |
| ¹H NMR (in silico) | Methylene protons | ~4.0-4.5 ppm |
| ¹³C NMR (in silico) | Methylene carbon | ~90-100 ppm |
Note: The values in this table are representative of what would be expected for a methyleneindoline structure based on computational studies of related compounds. Actual values for this compound may vary.
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating and characterizing transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction rate and selectivity.
For reactions involving this compound, such as cycloaddition reactions where the exocyclic double bond acts as a dienophile or dipolarophile, DFT calculations can be used to locate the transition state structures. The geometry of the transition state provides crucial information about the mechanism of the reaction. Vibrational frequency calculations are used to confirm that a located stationary point is indeed a transition state (characterized by a single imaginary frequency).
Conformational Landscape Exploration and Stereochemical Prediction
The three-dimensional structure of a molecule, including its various conformations, plays a crucial role in its reactivity and properties. Computational methods can be used to explore the conformational landscape of this compound and predict the stereochemical outcome of its reactions.
A systematic conformational search can be performed to identify all the low-energy conformers of the molecule. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The relative energies of the different conformers can then be used to determine their populations at a given temperature. For this compound, the orientation of the N-phenyl group relative to the indoline ring is a key conformational feature.
In the context of stereoselective reactions, computational modeling can be used to predict which stereoisomer will be the major product. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the transition states.
Understanding Solvent Effects and Catalytic Promoters
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can be used to understand and predict these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. This model can be used to calculate the free energy of solvation and to study how the solvent affects the energies of reactants, products, and transition states.
In addition to solvent effects, computational methods can be used to investigate the role of catalysts in promoting reactions of this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst activates the substrate and lowers the activation energy of the reaction. These studies can provide valuable insights for the design of new and improved catalytic systems. For instance, the interaction of the nitrogen atom or the methylene group with a Lewis acid catalyst could be modeled to understand its effect on subsequent reactions.
Applications of 3,3 Dimethyl 2 Methylene 1 Phenylindoline in Advanced Materials and Chemical Systems
Development of Photochromic Materials and Spiropyran Synthesis
3,3-Dimethyl-2-methylene-1-phenylindoline is a key reactant in the synthesis of indoline-based spiropyrans, a prominent class of photochromic compounds. nih.gov Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. researchgate.net Spiropyrans exhibit this property by switching between a colorless, closed spiro (SP) form and a colored, open merocyanine (B1260669) (MC) form upon exposure to UV and visible light, respectively. sci-hub.seresearchgate.net
The synthesis of these photochromic spiropyrans typically involves the condensation reaction of a 3,3-dimethyl-2-methyleneindoline derivative, such as this compound, with a substituted salicylaldehyde (B1680747). researchgate.net This reaction leads to the formation of the spirocyclic structure, which is the basis for the photochromic behavior. The specific substituents on both the indoline (B122111) and salicylaldehyde moieties play a significant role in determining the photophysical and photochemical properties of the resulting spiropyran. sci-hub.se
The general synthetic route involves the reaction of the Fischer's base derivative with an appropriate o-hydroxy aromatic aldehyde. This condensation reaction is a well-established method for creating a wide variety of spiropyran structures with tailored properties. The versatility of this synthesis allows for the incorporation of various functional groups, which in turn influences the photochromic performance, such as the color of the merocyanine form and the kinetics of the photo-switching process.
Engineering of Organic Dyes and Pigments with Tunable Optical Properties
The photochromic nature of spiropyrans derived from this compound allows for their use in the engineering of organic dyes and pigments with light-responsive optical properties. Upon irradiation with UV light, the colorless spiropyran undergoes a ring-opening isomerization to the highly conjugated, planar merocyanine form, which absorbs strongly in the visible region of the electromagnetic spectrum, resulting in a distinct color change. sci-hub.seresearchgate.net
The color of the merocyanine form can be tuned by modifying the chemical structure of the spiropyran. This tunability is a key aspect of their application as "smart" dyes and pigments. The electronic properties of the substituents on both the indoline and the chromene parts of the molecule influence the energy levels of the molecular orbitals, thereby affecting the wavelength of maximum absorption (λmax) of the merocyanine form. researchgate.net
A key area of research in the development of spiropyran-based dyes is the ability to control their color through structural modifications. A bathochromic shift, or a shift of the absorption maximum to a longer wavelength (red shift), is often a desirable feature for various applications. This can be achieved by introducing specific functional groups into the spiropyran structure.
For instance, the introduction of an electron-withdrawing group, such as a nitro group, into the chromene moiety of the spiropyran can lead to a significant bathochromic shift of the absorption band of the merocyanine form. Conversely, the nature of the substituents on the indoline ring also plays a crucial role in modulating the electronic properties and, consequently, the absorption spectrum.
One study demonstrated that the introduction of a fluorine atom at the 6'-position of the 2H-chromene moiety of a salt spiropyran of the indoline series resulted in a bathochromic shift of the long-wavelength absorption maximum of its open form. This modification also led to an increased lifetime of the colored form compared to its methyl analogue.
| Compound | Modification | Effect on Absorption Spectrum |
| Spiropyran A | Unsubstituted | Reference λmax |
| Spiropyran B | Electron-donating group on indoline | Hypsochromic shift (blue shift) |
| Spiropyran C | Electron-withdrawing group on chromene | Bathochromic shift (red shift) |
| Spiropyran D | Introduction of a fluorine substituent | Bathochromic shift |
Synthesis of Photochromic Homopolymers via Ring-Opening Metathesis Polymerization
To integrate the photochromic properties of spiropyrans into solid-state materials, they can be incorporated into polymer chains. One effective method for this is Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the synthesis of polymers with well-defined structures and functionalities.
The process involves the synthesis of a spiropyran monomer that contains a strained cyclic olefin, such as a norbornene group. This monomer can then be polymerized using a suitable catalyst, typically a Grubbs-type ruthenium catalyst. The resulting polymer will have photochromic spiropyran units pendant to the polymer backbone. These photochromic polymers can be used to create materials such as thin films and coatings with light-responsive properties.
Research has demonstrated the formation of photochromic polymer brushes grafted from surfaces using surface-initiated ROMP of spiropyran-based monomers. These polymer films exhibit switchable color and wettability upon exposure to UV and visible light. The ability to create such functional surfaces opens up possibilities for applications in areas like smart windows, sensors, and rewritable optical data storage.
| Polymerization Method | Monomer | Resulting Material | Key Property |
| Ring-Opening Metathesis Polymerization (ROMP) | Spiropyran-functionalized norbornene | Photochromic homopolymer | Reversible color change in solid state |
| Surface-Initiated ROMP | Spiropyran-functionalized norbornene | Photochromic polymer brush | Switchable surface wettability |
Exploration as Ligands or Reagents in Catalysis
The nitrogen atom in the indoline ring of this compound and its derivatives offers the potential for these compounds to act as ligands in coordination chemistry and catalysis. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, forming a metal-ligand complex. The electronic and steric properties of the ligand can influence the catalytic activity and selectivity of the metal complex.
While the direct application of this compound as a ligand in a well-established catalytic system is not extensively documented in the reviewed literature, the broader class of indole (B1671886) and indoline derivatives has been explored in catalysis. For instance, indole-functionalized ligands have been used in the synthesis of metal complexes that show catalytic activity in various organic transformations, such as hydrohydrazination and transfer hydrogenation. researchgate.netbohrium.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3,3-Dimethyl-2-methylene-1-phenylindoline in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety guidelines, including:
- Using PPE (gloves, goggles) and working in a fume hood to prevent inhalation or skin contact .
- Reviewing safety data sheets (SDS) for hazard identification, though specific GHS classifications are not fully defined .
- Following precautionary codes P201 ("Obtain special instructions before use") and P202 ("Do not handle until safety precautions are read and understood") .
- Experimental Design Tip : Conduct a risk assessment prior to use, focusing on ventilation, spill containment, and emergency procedures .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Common strategies include:
- Sonogashira cross-coupling to form intermediate structures, followed by palladium-catalyzed reactions for cyclization .
- Reductive amination or condensation reactions to introduce the methylene group, as seen in analogous indole syntheses .
- Optimization Note : Reaction conditions (e.g., temperature, catalyst loading) should be optimized using design-of-experiment (DoE) approaches to maximize yield and purity.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C-NMR to verify proton and carbon environments .
- FTIR to confirm functional groups (e.g., C=N or C=C stretches) .
- ESI-MS for molecular weight validation .
- X-ray crystallography for definitive solid-state structural elucidation, if crystalline samples are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Employ density functional theory (DFT) to calculate reaction pathways, transition states, and thermodynamic stability .
- Compare computational results with experimental data (e.g., kinetic studies) to validate models. Divergences may arise from assumptions in solvent effects or steric interactions .
Q. What strategies resolve contradictions in adsorption behavior data for this compound on different surfaces?
- Methodological Answer :
- Conduct microspectroscopic imaging (e.g., AFM-IR, Raman mapping) to analyze surface-adsorbed layers at molecular resolution .
- Use statistical meta-analysis to reconcile discrepancies between studies, accounting for variables like surface roughness or ambient humidity .
- Experimental Design : Design comparative studies using controlled indoor environments to isolate surface chemistry effects .
Q. How can oxidative stability be systematically evaluated under varying environmental conditions?
- Methodological Answer :
- Perform accelerated aging studies using O₂-rich chambers or UV exposure, monitoring degradation via HPLC or GC-MS .
- Apply Arrhenius kinetics to extrapolate long-term stability from short-term data.
Q. What advanced techniques characterize the compound’s interaction with indoor surfaces in environmental chemistry studies?
- Methodological Answer :
- Utilize time-resolved adsorption-desorption experiments with quartz crystal microbalance (QCM) systems to quantify surface binding kinetics .
- Pair with ToF-SIMS (time-of-flight secondary ion mass spectrometry) to identify surface-bound intermediates .
Data Analysis and Contradiction Management
Q. How should researchers address non-overlapping clusters in receptor-response models for this compound?
- Methodological Answer :
- Apply cluster analysis (e.g., k-means) to identify methodological biases, such as differences in receptor diversity or computational parameterization .
- Cross-validate results using hybrid datasets (e.g., combining wet-lab agonistic profiles with meta-analytical parameters) .
Q. What statistical methods improve the reliability of experimental data in synthetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
